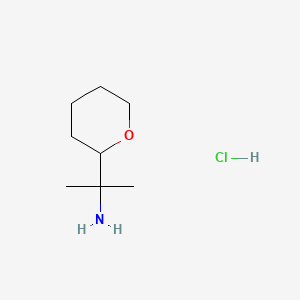
2-(Oxan-2-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of amine and oxane, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride typically involves the reaction of oxane derivatives with amine compounds under controlled conditions. One common method is the reductive amination of oxane with a suitable amine in the presence of a reducing agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-(Oxan-2-yl)propan-2-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(oxan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
FEFRUZOYXGOKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


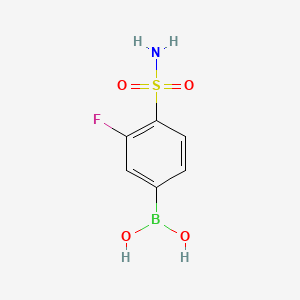
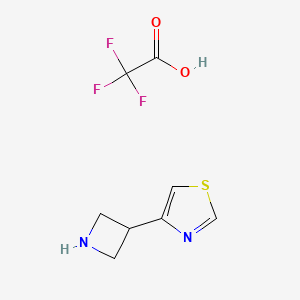
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
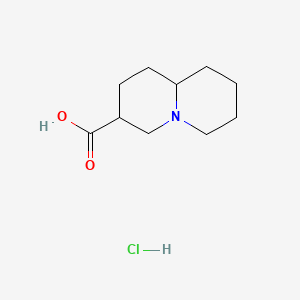
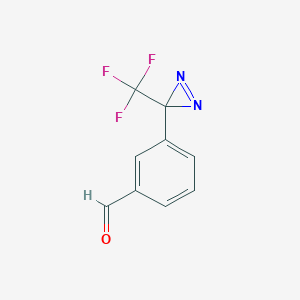
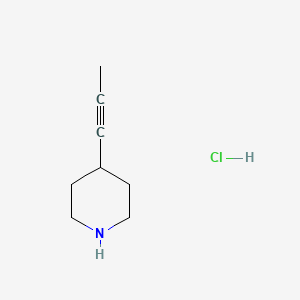

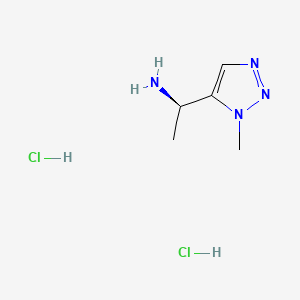
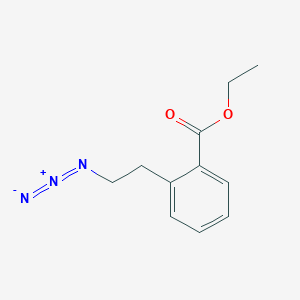
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
